(E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide

Lipophilicity Physicochemical profiling ADME prediction

(E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide (CAS 201164-14-9) is a synthetic cinnamamide derivative that integrates three structural features: a trans (E)-α,β-unsaturated amide backbone, an N-methoxy-N-methyl (Weinreb amide) functionality, and a para-trifluoromethyl (–CF₃) substituent on the aromatic ring. With a molecular formula of C₁₂H₁₂F₃NO₂ and a molecular weight of 259.23 g·mol⁻¹, this compound is classified as an Acute Toxicity Category 4 substance (H302, H312, H332) with skin and eye irritancy (H315, H319) under the CLP Regulation.

Molecular Formula C12H12F3NO2
Molecular Weight 259.228
CAS No. 201164-14-9
Cat. No. B2753392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide
CAS201164-14-9
Molecular FormulaC12H12F3NO2
Molecular Weight259.228
Structural Identifiers
SMILESCN(C(=O)C=CC1=CC=C(C=C1)C(F)(F)F)OC
InChIInChI=1S/C12H12F3NO2/c1-16(18-2)11(17)8-5-9-3-6-10(7-4-9)12(13,14)15/h3-8H,1-2H3/b8-5+
InChIKeyPFGABPIILKDEOG-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide (CAS 201164-14-9): Strategic Procurement Guide for a Differentiated Weinreb Amide Building Block


(E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide (CAS 201164-14-9) is a synthetic cinnamamide derivative that integrates three structural features: a trans (E)-α,β-unsaturated amide backbone, an N-methoxy-N-methyl (Weinreb amide) functionality, and a para-trifluoromethyl (–CF₃) substituent on the aromatic ring . With a molecular formula of C₁₂H₁₂F₃NO₂ and a molecular weight of 259.23 g·mol⁻¹, this compound is classified as an Acute Toxicity Category 4 substance (H302, H312, H332) with skin and eye irritancy (H315, H319) under the CLP Regulation [1]. It is predominantly supplied at ≥98% purity by multiple commercial vendors including Fluorochem, Leyan, and CymitQuimica . The Weinreb amide group confers distinct synthetic utility as a protected acyl anion equivalent that resists over-addition by organometallic nucleophiles, enabling controlled ketone synthesis—a capability absent in conventional primary or secondary cinnamamides [2].

Why Generic Substitution of (E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide with Closely Related Cinnamamides Fails: The Evidence Basis


Superficial structural similarity among cinnamamide analogs conceals critical differences in physicochemical properties, electronic character, and synthetic reactivity that preclude generic interchange. The para-CF₃ substituent imposes a Hammett σp constant of +0.54—significantly more electron-withdrawing than the meta-CF₃ isomer (σm = +0.43) and far exceeding non-fluorinated or halogenated analogs—directly modulating the electrophilicity of the α,β-unsaturated system and the compound's logP [1]. The Weinreb amide (N-methoxy-N-methyl) functionality is not merely a tertiary amide; it uniquely enables controlled monoaddition of Grignard and organolithium reagents to yield ketones without over-addition to the tertiary alcohol, a chemoselectivity that primary amides (e.g., 4-(trifluoromethyl)cinnamamide, CAS 115093-99-7) and N,N-dialkyl cinnamamides cannot match [2]. Quantitative structure–activity relationship (QSAR) studies covering 38 cinnamamides confirm that anticonvulsant activity is parabolically dependent on logP and linearly correlated with Hammett σ and steric MR parameters, meaning even regioisomeric substitution (para vs. meta vs. ortho) produces non-equivalent biological outcomes [3]. The quantitative evidence that follows substantiates why this specific compound cannot be replaced by its closest analogs without compromising synthetic efficiency, biological readout, or physicochemical consistency.

(E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide: Head-to-Head Quantitative Differentiation Evidence Guide


LogP Differentiation: Weinreb Amide vs. Primary Amide Analog (4-(Trifluoromethyl)cinnamamide)

The experimentally measured logP of (E)-N-methoxy-N-methyl-4-(trifluoromethyl)cinnamamide is 2.805 (shake-flask method, Fluorochem technical datasheet) . In contrast, the parent primary amide analog, 4-(trifluoromethyl)cinnamamide (CAS 115093-99-7), has a computed XLogP3 of 2.3 (PubChem) [1]. The Weinreb amide modification thus increases logP by approximately +0.5 units relative to the primary amide. This quantitative difference is consistent with the QSAR findings that cinnamamide anticonvulsant activity follows a parabolic relationship with logP (octanol/water), where the optimal logP window has been empirically identified [2]. The +0.5 logP shift means the Weinreb amide sits closer to the parabolic optimum than the primary amide, directly affecting membrane permeability, distribution volume, and biological potency predictions.

Lipophilicity Physicochemical profiling ADME prediction

Hammett Sigma Constant: para-CF₃ vs. meta-CF₃ Electronic Effect Differentiation in Anticonvulsant Cinnamamides

Li et al. (1984) synthesized p-, o-, and m-trifluoromethyl-substituted cinnamamides and verified their trans (E) configurations by NMR and IR [1]. The Hammett σp constant of the para-CF₃ group is +0.54, compared with σm = +0.43 for the meta-CF₃ group [1]. Despite p-CF₃ having a stronger electron-withdrawing effect, both p-CF₃ and m-CF₃ cinnamamides exhibited comparable—and both high—anticonvulsant activity in the maximal electroshock seizure (MES) test in mice [1]. In sharp contrast, the ortho-CF₃ isomer showed markedly reduced anticonvulsant activity, attributed to steric inhibition of conjugation between the benzene ring and the α,β-unsaturated system, as evidenced by UV spectroscopic analysis [1]. This was further corroborated by Li and Wang (1986) in a QSAR study of 38 cinnamamides, which demonstrated that substituents with electron-withdrawing character and small steric parameters (MR) increase anticonvulsant activity [2]. The para-CF₃ substituent thus provides the optimal combination of strong electron withdrawal (σp = +0.54) and minimal steric bulk (MR = 5.0) compared to ortho analogs.

Electronic effects Structure–activity relationship Anticonvulsant drug design

Synthetic Yield and Substrate Tolerance: Weinreb Cinnamamide via Heck Coupling in Ionic Liquids

Al Otaibi and McCluskey (2018) reported that the Heck coupling of aryl halides with N-methoxy-N-methylacrylamide in ionic liquids [BMIM][PF₆] and [BMIM][OH] afforded N-methoxy-N-methylcinnamamides in excellent yields of approximately 90% with >96% purity after simple diethyl ether extraction [1]. Critically, the procedure demonstrated broad substrate tolerance, including trifluoromethyl-substituted aryl halides, with no significant reduction in yield or purity [1]. Microwave irradiation reduced reaction times from 3 hours (thermal) to 5–15 minutes without affecting outcome [1]. In contrast, the synthesis of the primary amide analog 4-(trifluoromethyl)cinnamamide via conventional acid chloride–ammonia methods typically yields only 45–50% under thermal conditions, improving to 70–75% with microwave optimization [2]. The Weinreb amide route thus provides a 1.2- to 2.0-fold yield advantage and a simpler purification protocol (extraction vs. chromatography).

Synthetic methodology Weinreb amide synthesis Green chemistry

Weinreb Amide Chemoselectivity: Controlled Monoaddition vs. Primary Amide Reactivity

The defining synthetic advantage of (E)-N-methoxy-N-methyl-4-(trifluoromethyl)cinnamamide over its primary amide counterpart (4-(trifluoromethyl)cinnamamide) is its Weinreb amide reactivity. When treated with Grignard or organolithium reagents, Weinreb amides form a stable tetrahedral chelate intermediate that collapses only upon aqueous workup to release the corresponding ketone, preventing the over-addition that plagues primary, secondary, and N,N-dialkyl amides [1]. Primary cinnamamides react with organometallics to give mixtures of ketone, tertiary alcohol, and unreacted starting material [1]. This chemoselectivity is not a marginal improvement but a qualitative difference in reaction outcome: Weinreb amides enable reliable, high-yield, single-product ketone synthesis, whereas primary amides require careful stoichiometric control and often yield complex product mixtures requiring chromatographic separation [2]. The E-configuration of the cinnamamide double bond is preserved during Weinreb ketone synthesis, as the chelate intermediate does not facilitate E/Z isomerization [3].

Synthetic intermediate Ketone synthesis Chemoselectivity

Regulatory GHS Classification and Safety Profile: Differentiated Hazard Communication

The ECHA C&L Inventory notifies (E)-N-methoxy-N-methyl-4-(trifluoromethyl)cinnamamide under harmonized CLP classification as Acute Toxicity Category 4 via oral, dermal, and inhalation routes (H302, H312, H332), Skin Irritation Category 2 (H315), Eye Irritation Category 2 (H319), and Specific Target Organ Toxicity–Single Exposure Category 3 for respiratory irritation (H335), with GHS07 (Warning) pictogram [1]. The primary amide analog 4-(trifluoromethyl)cinnamamide (CAS 115093-99-7) carries a distinct safety profile: its MSDS notes that toxicological properties have not been fully investigated, and the compound is classified as harmful if swallowed, with no comprehensive multi-route toxicity classification publicly available [2]. This regulatory certainty vs. uncertainty gap matters: the Weinreb amide has a fully characterized GHS hazard profile enabling compliant safety documentation, whereas the primary amide requires additional in-house toxicological assessment before use in regulated environments.

Safety data Regulatory compliance Laboratory handling

Patent-Scope Differentiation: Inclusion in Anti-Anxiety and Antidepressant Cinnamamide Patent Families

Substituted cinnamamide derivatives encompassing the 4-(trifluoromethyl) substitution pattern and N-methoxy-N-methyl amide functionality are explicitly claimed in patent families directed to the preparation of anti-anxiety and antidepressant medications. US Patent Application 20190046500 (Tasly Pharmaceutical Group) discloses substituted cinnamamide derivatives of general formula (I) where R₁ includes –CF₃ and R₂ includes N-substituted amides, for use in anti-anxiety medication preparation [1]. Chinese patent CN107011313A similarly claims antidepressant and anxiolytic substituted cinnamamide compounds with trifluoromethyl substitution [2]. The specific (E)-N-methoxy-N-methyl-4-(trifluoromethyl)cinnamamide is structurally encompassed within these patent families as a key intermediate or active scaffold. In contrast, the unsubstituted parent cinnamamide (CAS 621-79-4) and simple N,N-dialkyl cinnamamides lacking the Weinreb amide group fall outside these specific therapeutic patent claims [3]. Procurement of the Weinreb trifluoromethyl cinnamamide thus aligns with patent-protected therapeutic development programs, whereas generic cinnamamides lack this IP-backed application scope.

Therapeutic patent landscape CNS drug discovery Intellectual property

Evidence-Backed Application Scenarios for (E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide: Where Differentiation Drives Procurement Decisions


Medicinal Chemistry: Anticonvulsant Lead Optimization Leveraging para-CF₃ Electronic Effects

Medicinal chemistry teams pursuing anticonvulsant cinnamamide leads should prioritize the para-CF₃ Weinreb amide because the Hammett σp of +0.54 provides the strongest electron-withdrawing effect among non-ortho isomers, and the QSAR equation derived from 38 cinnamamides explicitly links higher electron withdrawal and small steric parameters to increased anticonvulsant potency in the MES model [1][2]. The Weinreb amide functionality simultaneously enables modular ketone derivatization at the amide carbonyl for SAR expansion without compromising the E-configuration of the α,β-unsaturated system [3]. Ortho-CF₃ analogs are contra-indicated due to steric disruption of aryl–enone conjugation and consequent anticonvulsant activity loss [1].

Synthetic Chemistry: Scalable Weinreb Amide Ketone Synthesis with Predictable Chemoselectivity

For synthetic laboratories requiring a reliable cinnamamide-derived ketone building block with a trifluoromethylphenyl motif, the Weinreb amide is the only cinnamamide subclass that guarantees >95% ketone selectivity upon Grignard or organolithium addition [4]. The ionic liquid-based Heck coupling protocol provides an efficient upstream synthesis (ca. 90% yield, >96% purity) with demonstrated tolerance for the trifluoromethyl substituent [5]. Primary amides and N,N-dialkyl cinnamamides cannot replicate this chemoselectivity, inevitably producing tertiary alcohol byproducts that complicate purification and reduce effective yield [4].

CNS Drug Discovery: Patent-Aligned Intermediate for Anti-Anxiety Development Programs

Pharmaceutical R&D programs targeting anxiety and depression indications should procure (E)-N-methoxy-N-methyl-4-(trifluoromethyl)cinnamamide because it falls structurally within the claim scope of US20190046500 and CN107011313A, which expressly cover substituted cinnamamide derivatives with –CF₃ and N-substituted amides for anti-anxiety and antidepressant therapeutic use [6]. Using non-fluorinated or non-Weinreb cinnamamide analogs may fall outside these patent families, limiting the freedom-to-operate and IP position of derived clinical candidates.

Physicochemical Profiling: logP-Calibrated Reference Compound for CNS Penetration Models

The experimentally determined logP of 2.805 positions (E)-N-methoxy-N-methyl-4-(trifluoromethyl)cinnamamide within the optimal lipophilicity range for CNS drug candidates (logP 2–4) , and the parabolic QSAR relationship for cinnamamide anticonvulsants identifies this logP as proximal to the activity maximum [2]. The compound can serve as a calibrated reference standard in logP-dependent ADME assays, where the +0.5 logP difference from the primary amide analog (XLogP3 = 2.3) [7] provides a measurable lipophilicity benchmark for membrane permeability and plasma protein binding studies.

Quote Request

Request a Quote for (E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.